3,6-Nonadienal
Overview
Description
3,6-Nonadienal is a compound that is of interest in the field of organic chemistry due to its potential as a precursor for polyphenylenes and its involvement in various chemical reactions and transformations. The synthesis and characterization of related compounds, such as 3,6-connected cyclohexadienes, have been explored to understand the properties and behaviors of these types of molecules .
Synthesis Analysis
The synthesis of 3,6-connected cyclohexadienes has been achieved and characterized using mass spectrometry and NMR spectroscopy. These compounds serve as precursors for polyphenylenes, and their synthesis involves the separation of product mixtures by recycling GPC to collect pure fractions of trimers, hexamers, and nonamers . Additionally, the synthesis of N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes has been reported, which is accomplished through a [4 + 4] self-condensation process in the presence of ammonium acetate, demonstrating the versatility of nonadienal-related structures in synthesis .
Molecular Structure Analysis
The molecular structure of these compounds is supported by density functional theory, which predicts the formation of rigid linear structures due to the trans-configuration of the monomeric units. This is experimentally confirmed by dynamic light scattering, which suggests that the molecules adopt rod-like or prolate ellipsoid-like shapes in solution .
Chemical Reactions Analysis
The chemical behavior of nonadienal-related compounds includes the ability of N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes to undergo intramolecular ring transformation through a common intermediate under equilibrium conditions, indicating a dynamic nature of these molecules . Furthermore, the photocatalytic hydrogenation of norbornadiene, a related diene, has been studied, providing insights into the reactivity of dienes in the presence of metal carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are reflected in their translational diffusion coefficients, which reveal a length-dependent ratio between oligomers, correlating to the expected length extension from trimer to nonamer . The IR characterization of nonclassical H2 complexes formed during the photocatalytic hydrogenation of norbornadiene also contributes to the understanding of the physical properties of these compounds .
Scientific Research Applications
Biosynthesis in Plants
- 3,6-Nonadienal plays a role in the biosynthetic pathway of cucumber alcohol, specifically as an intermediate compound. The biosynthesis of cucumber alcohol and trans-2-nonenol involves cis-3-unsaturated aldehydes from linolenic and linoleic acid, respectively (Hatanaka, Kajiwara & Harada, 1975).
Aroma and Flavor Chemistry
- In the context of fish, oyster, and other flavors, 3,6-Nonadienal undergoes retro-aldol degradations altering cucumber and melon-like notes. This degradation process leads to the formation of other compounds, affecting the overall flavor profile (Josephson & Lindsay, 1987).
- The compound contributes to sensory properties such as fishy and metallic off-flavors in foods. It acts as a marker for these off-flavors in fish oil and fish oil-enriched foods (Venkateshwarlu et al., 2004).
Food Preservation and Quality
- The impact of high hydrostatic pressure and thermal pasteurization on cucumber juice drinks, including the presence of 3,6-Nonadienal, indicates better retention of quality attributes in high hydrostatic pressure-treated samples. This suggests a role of 3,6-Nonadienal in assessing food quality and shelf life (Zhao et al., 2013).
Chemical Synthesis and Analysis
- Synthesis of isotopically labeled compounds, including 3,6-Nonadienal, for use as internal standards in isotope dilution assays, highlights its importance in analytical chemistry (Lin et al., 1999).
Safety And Hazards
properties
IUPAC Name |
(3Z,6Z)-nona-3,6-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBXHOCOXRPRO-CWWKMNTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904489 | |
Record name | (3Z,6Z)-Nona-3,6-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z,6Z)-3,6-Nonadienal | |
CAS RN |
21944-83-2 | |
Record name | (Z,Z)-3,6-Nonadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21944-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3Z,6Z)-Nona-3,6-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z,6Z)-nona-3,6-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3Z,6Z)-3,6-Nonadienal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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